2-Amino-4-nitrotoluene-5-sulfonic acid
Description
Contextualization within Aromatic Amine and Sulfonic Acid Chemistry
Aromatic amines and sulfonic acids are two major classes of organic compounds with profound industrial importance. dyestuffintermediates.comemcochemicals.com Aromatic amines are foundational to the production of a vast range of materials, including pharmaceuticals, polymers, and, most notably, azo dyes. thieme-connect.com The amino group (-NH2) is crucial for the diazotization reaction, a key step in forming the chromophoric azo group (-N=N-). researchgate.net
The sulfonic acid group (-SO3H), on the other hand, imparts water solubility to organic molecules. dyestuffintermediates.com This characteristic is highly desirable in the dye industry, as it facilitates the application of dyes to textiles in aqueous media. researchgate.net The presence of both an amino and a sulfonic acid group in 2-Amino-4-nitrotoluene-5-sulfonic acid thus makes it a valuable precursor for creating water-soluble dyes. The nitro group (-NO2) in the molecule acts as a powerful electron-withdrawing group, which can influence the final color of the dye.
Historical Perspectives on the Synthesis and Early Industrial Relevance
The synthesis of aromatic sulfonic acids has been a cornerstone of the chemical industry since the 19th century, driven by the burgeoning demand for synthetic dyes. The general method for introducing a sulfonic acid group is through electrophilic aromatic substitution, a process known as sulfonation. emcochemicals.com Historically, this involved heating an aromatic compound with concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). researchgate.net
The synthesis of compounds like this compound, often referred to in industry by its common name, 4B Acid, typically involves a multi-step process. researchgate.netgoogle.com This process often starts with a more readily available precursor, such as p-nitrotoluene, which is first sulfonated and then aminated, or p-toluidine, which is sulfonated and then nitrated. researchgate.netgoogle.com
Early industrial production methods were often characterized by harsh reaction conditions, such as high temperatures and the use of large excesses of strong acids, leading to challenges in product isolation and waste management. google.comgoogle.com Despite these challenges, the utility of these compounds as dye intermediates ensured their continued production. The primary industrial relevance of this compound has been as an intermediate for azo pigments. For instance, it is a key precursor in the synthesis of Pigment Red 57:1, a widely used red pigment in printing inks, paints, and plastics. google.comgoogle.com
Contemporary Research Challenges and Opportunities for this compound
While the fundamental chemistry of aromatic sulfonation has been established for over a century, contemporary research continues to address the challenges associated with these processes. A major focus is the development of more sustainable and efficient synthesis methods. This includes the use of milder reaction conditions, the development of reusable catalysts, and the reduction of acidic waste streams. researchgate.netnih.gov
Modern synthetic strategies are exploring novel sulfonating agents and catalytic systems to improve selectivity and yield. thieme-connect.comacs.orgacs.org For instance, the use of solid acid catalysts or ionic liquids is being investigated as a way to circumvent the environmental issues associated with traditional sulfonation methods. researchgate.netnih.gov
Furthermore, there are ongoing opportunities to explore new applications for this compound and its derivatives. While its primary role has been in the pigment industry, the unique combination of functional groups on the aromatic ring could be leveraged in other areas. Research into novel organic materials, such as functional polymers or specialized pharmaceuticals, could unveil new potential for this established chemical intermediate. researchgate.net The development of more efficient and environmentally benign synthesis routes may also make its use more economically viable in a broader range of applications.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its synthesis.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-amino-5-methyl-2-nitrobenzenesulfonic acid | nih.gov |
| Synonyms | 4B Acid, this compound | emcochemicals.comgoogle.comnih.gov |
| CAS Number | 68061-95-0 | nih.gov |
| Molecular Formula | C7H8N2O5S | nih.gov |
| Molecular Weight | 232.22 g/mol | nih.gov |
Table 2: Typical Research Findings for the Synthesis of 4B Acid (an isomer)
| Parameter | Value | Source |
|---|---|---|
| Starting Material | p-Nitrotoluene | researchgate.net |
| Key Reactions | Reduction, Sulfonation | researchgate.net |
| Sulfonation Temperature | 175°C | researchgate.net |
| Mole Ratio (Sulfuric Acid:p-Toluidine) | 1.1 : 1 | researchgate.net |
| Yield of Sulfonation | 93.7% | researchgate.net |
| Total Yield of 4B Acid | 83.3% | researchgate.net |
| Purity of 4B Acid | 98.0% | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-methyl-2-nitrobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-4-2-7(15(12,13)14)6(9(10)11)3-5(4)8/h2-3H,8H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGHXLXVWVJPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987512 | |
| Record name | 4-Amino-5-methyl-2-nitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68061-95-0 | |
| Record name | 2-Amino-4-nitrotoluene-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068061950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-methyl-2-nitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Process Optimization for 2 Amino 4 Nitrotoluene 5 Sulfonic Acid
Classical and Contemporary Synthetic Routes to 2-Amino-4-nitrotoluene-5-sulfonic Acid
The synthesis of this compound is a multi-step process that requires careful control over the sequence of functional group introduction to achieve the desired substitution pattern. The relative positions of the amino, nitro, and sulfonic acid groups are dictated by the directing effects of the substituents present on the aromatic ring at each stage of the synthesis.
Multi-Step Synthesis through Nitration, Sulfonation, Reduction, and Diazotization
A classical and effective route to synthesizing this compound often starts with a precursor that allows for the sequential and regioselective introduction of the required functional groups. One plausible pathway begins with 2,4-dinitrotoluene, leveraging the directing effects of the existing nitro and methyl groups.
Synthetic Pathway Starting from 2,4-Dinitrotoluene:
Sulfonation: The synthesis can commence with the sulfonation of 2,4-dinitrotoluene. In this step, the methyl group is an ortho, para-director, while the two nitro groups are strong meta-directors. The position ortho to the methyl group (C6) and the position meta to both nitro groups (C5) are the most likely sites for electrophilic attack. The steric hindrance at C6 and the combined directing influence of the nitro groups favor the introduction of the sulfonic acid group at the C5 position, yielding 2,4-dinitrotoluene-5-sulfonic acid.
Selective Reduction: The next critical step is the selective reduction of one of the two nitro groups. The nitro group at the C2 position is generally more sterically hindered by the adjacent methyl group compared to the nitro group at the C4 position. However, specific reagents and conditions can be employed to selectively reduce the C2 nitro group to an amino group. A common method for such selective reductions is the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide (the Zinin reduction), which is known for its ability to selectively reduce one nitro group in a polynitrated aromatic compound. This step results in the target molecule, this compound.
An alternative classical approach involves starting with o-toluidine (B26562) (2-aminotoluene) and utilizing a protecting group strategy. utdallas.edu
Synthetic Pathway Starting from o-Toluidine:
Protection: The highly activating and reactive amino group of o-toluidine is first protected, typically through acetylation with acetic anhydride (B1165640) to form 2-acetamidotoluene. This prevents unwanted side reactions and modulates the directing effect of the group. utdallas.edu
Nitration: The 2-acetamidotoluene is then nitrated. The acetamido group is a powerful ortho, para-director. The most favored position for the incoming nitro group is para to the acetamido group, at C4, leading to the formation of 2-acetamido-4-nitrotoluene.
Sulfonation: The subsequent sulfonation is directed by the remaining substituents. The acetamido group directs to its open ortho position (C6), while the methyl group directs to its other ortho position (C3) and the nitro group directs meta (C5). The powerful activating effect of the acetamido group makes the position para to the methyl group and meta to the nitro group (C5) the most probable site for sulfonation, yielding 2-acetamido-4-nitrotoluene-5-sulfonic acid.
Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group by acid or base-catalyzed hydrolysis to reveal the free amino group, yielding the final product, this compound.
While the outline mentions diazotization, it is not typically a primary step in forming this specific compound but is a related reaction of the amino group. The resulting this compound could undergo diazotization to convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions.
Regioselective Functionalization Strategies in Toluenesulfonation and Nitration
Achieving high yields of the desired isomer requires precise control over reaction conditions. Modern synthetic strategies focus on enhancing regioselectivity to minimize the formation of unwanted byproducts.
For the nitration of toluene (B28343) , the reaction typically yields a mixture of isomers, with the ortho- and para-nitrotoluenes being the major products. themasterchemistry.com The presence of an activating methyl group increases the rate of reaction compared to benzene (B151609). themasterchemistry.com However, the isomer distribution can be influenced by several factors:
Nitrating Agent: The use of nitronium salts like NO₂⁺BF₄⁻ can alter the isomer ratio compared to the classical mixed acid (HNO₃/H₂SO₄) system. nih.gov
Catalysts and Additives: The presence of certain catalysts, such as zeolites (e.g., HZSM-5), has been shown to significantly enhance the selectivity for the para-isomer in the nitration of toluene. researchgate.net Similarly, carrying out the nitration in the presence of monomeric aromatic sulfonic acids can also increase the proportion of p-nitrotoluene formed. google.com
For toluenesulfonation , the reaction is reversible, a feature that can be exploited for synthetic control. chemistrysteps.com The position of the sulfonic acid group can be influenced by temperature. At lower temperatures, the reaction is kinetically controlled, while at higher temperatures, it is thermodynamically controlled, which can favor the formation of a different, more stable isomer. This reversibility allows the sulfonic acid group to be used as a temporary "blocking group" to direct other electrophiles to specific positions before being removed under dilute acidic conditions. chemistrysteps.com In the synthesis of 4-nitrotoluene-2-sulfonic acid, for example, process optimization involves controlling temperature and reactant ratios to achieve high conversion and yield. google.comprepchem.comgoogle.com
Mechanistic Investigations of Formation Pathways
Understanding the underlying mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and maximizing the yield of this compound.
Reaction Mechanisms of Nitration Processes
The nitration of an aromatic ring like toluene is a cornerstone of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The mechanism proceeds through three primary steps: themasterchemistry.com
Formation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. masterorganicchemistry.combyjus.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. themasterchemistry.commasterorganicchemistry.com
Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. themasterchemistry.com The presence of the electron-donating methyl group on the toluene ring stabilizes the positive charge in the arenium ion, particularly when the attack occurs at the ortho or para positions, thus accelerating the reaction compared to benzene. themasterchemistry.comresearchgate.netzendy.io
Deprotonation: A weak base in the mixture, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the new nitro group. themasterchemistry.com This step restores the aromaticity of the ring and yields the nitrotoluene product. byjus.com
Recent studies using computational models have suggested that for highly reactive systems, the selectivity may be determined late in the reaction trajectory, influenced by solvent and counterion reorganization, rather than solely by the energy of the transition states. nih.govresearchgate.net
Reduction Chemistry for Amino Group Introduction
The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. jsynthchem.com A variety of methods exist for this reduction, each with its own advantages. wikipedia.org
Catalytic Hydrogenation: This is a widely used industrial method. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This method is often clean and produces high yields.
Metal-Acid Reductions: The classical laboratory method involves the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid (HCl). The reaction proceeds via a series of electron transfer steps from the metal to the nitro group.
Sulfide Reductions: As mentioned earlier, reagents like sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaHS), or ammonium sulfide ((NH₄)₂S) are particularly useful for the selective reduction of one nitro group in a dinitro or trinitro aromatic compound. wikipedia.org
Other Reducing Agents: More modern or specialized reagents include sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst like Ni(PPh₃)₄, which can efficiently reduce nitroaromatics to amines under milder conditions. jsynthchem.comjsynthchem.com Sodium hydrosulfite (Na₂S₂O₄) is another effective reagent for this transformation. wikipedia.org
The general pathway for the reduction of a nitro group to an amine is believed to proceed through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. rsc.org
| Reagent/System | Typical Conditions | Selectivity/Notes |
|---|---|---|
| H₂, Pd/C | H₂ gas, pressure, various solvents | Highly efficient, can reduce other functional groups (alkenes, alkynes). wikipedia.org |
| Fe / HCl | Acidic aqueous solution, heat | Classic, inexpensive industrial method. wikipedia.org |
| SnCl₂ / HCl | Acidic solution | Effective lab-scale method, but tin waste can be an issue. wikipedia.org |
| Na₂S / (NH₄)₂S | Aqueous or alcoholic solution | Used for selective reduction of one nitro group in polynitroarenes. wikipedia.org |
| NaBH₄ / Catalyst | EtOH solvent, room temperature | Milder conditions, requires a catalyst like Ni(PPh₃)₄. jsynthchem.comjsynthchem.com |
Sulfonation Mechanism and Control
The sulfonation of an aromatic ring is another example of an electrophilic aromatic substitution reaction. libretexts.org
The mechanism involves:
Formation of the Electrophile: The electrophile is typically considered to be sulfur trioxide (SO₃). chemguide.co.uk SO₃ is present in fuming sulfuric acid (oleum) or can be generated from the dissociation of concentrated sulfuric acid itself. libretexts.orgchemguide.co.uk Although neutral, the sulfur atom in SO₃ is highly electrophilic due to the electron-withdrawing effect of the three oxygen atoms. byjus.comlibretexts.org In some cases, the electrophile is proposed to be protonated sulfur trioxide, ⁺SO₃H. chemistrysteps.com
Electrophilic Attack: The π electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃, breaking the aromaticity and forming a resonance-stabilized sigma complex. chemguide.co.uk
Deprotonation: A proton is transferred from the sigma complex to a base (like HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the benzenesulfonic acid product. chemguide.co.uk
A key characteristic of sulfonation is its reversibility . chemistrysteps.combyjus.com The sulfonic acid group can be removed by heating the sulfonated product in dilute aqueous acid. This equilibrium is controlled by the concentration of the acid. High concentrations of SO₃ (fuming sulfuric acid) drive the reaction toward the sulfonated product, while a large excess of water (dilute acid) drives the reverse reaction (desulfonation). This reversibility is a powerful tool in multi-step synthesis, allowing the sulfonic acid group to be used as a blocking group to control the position of subsequent substitutions. chemistrysteps.com
Process Intensification and Green Chemistry Approaches in this compound Synthesis
Modern chemical synthesis increasingly emphasizes the principles of process intensification and green chemistry to minimize environmental impact and enhance economic viability. These principles are being applied to the synthesis of this compound through various innovative approaches.
Optimization of Reaction Conditions: Temperature, Reagent Ratios, and Reaction Time
In a relevant study on a similar nitration process, optimal conditions were identified that dramatically increased the reaction yield from 65.7% to 91%. acs.orgresearchgate.net These conditions included maintaining a reaction temperature of -5 °C for a duration of 3 hours. acs.orgresearchgate.net The mass ratio of fuming sulfuric acid to the starting sulfonate and the molar ratio of fuming nitric acid were also critical. acs.orgresearchgate.net While this data is for a structurally similar compound, it provides a strong model for optimizing the synthesis of this compound.
For the synthesis of nitrotoluene isomers, controlling the temperature is also paramount. For instance, in the nitration of toluene, the reaction is typically cooled to as low as -10 °C before the dropwise addition of the nitrating acid, ensuring the internal temperature does not exceed 5 °C. oc-praktikum.de After the addition, the mixture is allowed to warm to room temperature and stirred for several hours to complete the reaction. oc-praktikum.de
Optimized Reaction Conditions for Nitration Processes
| Parameter | Optimized Value | Source |
|---|---|---|
| Temperature | -5 °C | acs.orgresearchgate.net |
| Reaction Time | 3 hours | acs.orgresearchgate.net |
| Mass Ratio (Fuming H₂SO₄ to Substrate) | 4 | acs.orgresearchgate.net |
| Molar Ratio (Fuming HNO₃ to Substrate) | 1.05 | acs.orgresearchgate.net |
Catalyst Development for Enhanced Yield and Selectivity
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption. In the broader context of aromatic amination, which is a key step in forming the amino group on the toluene ring, copper or copper compounds are often used as catalysts. google.com These catalysts can accelerate the reaction rate and allow for lower reaction temperatures, which is particularly beneficial for reactions conducted under high pressure. google.com
For processes involving sulfonic acid groups, various functionalized materials have been developed as efficient catalysts. mdpi.com For example, sulfonic acid-functionalized inorganic materials, such as modified mesoporous silica (B1680970) and titania, have shown high efficacy in different organic transformations. mdpi.com These solid acid catalysts are often recoverable and reusable, aligning with green chemistry principles. While direct application to this compound synthesis is not explicitly detailed in the provided results, the development of sulfamic acid-functionalized or bifunctional catalysts containing both sulfonic and amino groups represents a promising area of research for enhancing the selectivity and yield of its synthesis. mdpi.com
Solvent Engineering and Sustainable Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditionally, the sulfonation and nitration steps in the synthesis of compounds like this compound rely on concentrated sulfuric acid or oleum (B3057394), which act as both reactant and solvent. acs.orgresearchgate.netgoogle.com While effective, this leads to the generation of large quantities of acidic waste.
A key green chemistry approach is to minimize waste by recycling the reaction medium. In the synthesis of a related compound, after the product was separated by filtration, the remaining concentrated aqueous sulfuric acid solution was reused, significantly reducing waste. acs.orgresearchgate.net Another strategy involves using water as the solvent where possible. For instance, in the preparation of 2-amino-4-nitrophenol, the reaction is carried out in water, and the product is later purified by recrystallization from boiling water. orgsyn.org The pH of the aqueous media is a critical parameter that can be adjusted to control crystallization and purification. mdpi.com
Advanced Separation and Purification Techniques in Chemical Manufacturing
The isolation and purification of the target compound from a complex reaction mixture containing isomers and byproducts is a significant challenge in chemical manufacturing. Advanced separation techniques are essential for achieving the high purity required for subsequent applications.
Isomer Separation Methodologies, Including HPLC Fractionation
The synthesis of this compound can lead to the formation of various positional isomers. The separation of these isomers is crucial for product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for isomer separation.
For the separation of nitrotoluene and nitrobenzoic acid isomers, reversed-phase HPLC methods have been developed. nih.govresearchgate.netdoi.org A common stationary phase is a C18 bonded column. nih.govresearchgate.netdoi.org The mobile phase composition is critical for achieving good separation. For example, a mixture of methanol (B129727) and water is often used, with the ratio adjusted for optimal resolution. researchgate.net In some cases, additives like tetrahydrofuran (B95107) and beta-cyclodextrin (B164692) can significantly improve separation efficiency, allowing for complete separation in under 10 minutes. nih.gov For acidic isomers like nitrobenzoic acids, the addition of acetic acid to the mobile phase can enhance separation by suppressing the ionization of the acid groups. doi.org
HPLC Conditions for Isomer Separation
| Isomer Group | Column | Mobile Phase | Detection | Source |
|---|---|---|---|---|
| Nitrotoluene/Nitrobenzoic acid | Kromasil C18 | Methanol:Water:THF (55:44:1) with beta-CD | UV-254 nm | nih.gov |
| p- and o-nitrotoluene | COSMO-SIL 5C18-AR-II | Methanol:Water (70:30) | 278 nm | researchgate.net |
| Nitrobenzoic acid | C18 bonded | 2-Propanol:Water:Acetic acid (20:80:0.4) | 254 nm | doi.org |
For the separation of aminated and sulfonated isomers, such as 3-Amino-6-nitrotoluene-4-sulphonic acid, reverse-phase HPLC with a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid has been shown to be effective. sielc.com
Filtration and Crystallization Optimization in Acidic Media
Crystallization is a primary method for the purification of this compound. The solubility of this compound and its precursors is highly dependent on the acidity of the medium. acs.orgresearchgate.net Research on the sodium salt of a similar compound, 2-chloro-5-nitrotoluene-4-sulfonate, showed that its solubility is lowest in a 0.7 mass fraction aqueous sulfuric acid solution. acs.orgresearchgate.net This finding allows for the optimization of the filtration process to maximize product recovery by adjusting the sulfuric acid concentration to the point of minimum solubility before filtration. acs.orgresearchgate.net
Similarly, for 4-nitrotoluene-2-sulfonic acid, the product crystallizes out upon dilution of the reaction mixture with water. google.com To minimize waste, the dilution can be performed with mother liquor from previous crystallizations. google.com The final sulfuric acid concentration is adjusted to between 60-75% to facilitate crystallization. google.com
The temperature during filtration is also a critical parameter. For some syntheses, hot filtration is necessary to remove impurities while keeping the desired product in solution, which then crystallizes upon cooling. orgsyn.org The filter apparatus itself may need to be preheated to prevent premature crystallization during filtration. orgsyn.org The pH of the crystallization medium is another crucial factor that can be precisely controlled to induce the crystallization of the desired product. mdpi.com
Recycling and Reuse of Reaction Solvents and Reagents, e.g., Sulfuric Acid
In the industrial synthesis of this compound, the management of reaction by-products and the recycling of solvents and excess reagents are critical for economic viability and environmental sustainability. The manufacturing process, which typically involves the sulfonation of nitrotoluene derivatives, generates significant quantities of waste acid, primarily sulfuric acid, which is used as both a sulfonating agent and a solvent. google.com Advanced methodologies focus on minimizing this waste stream through efficient recycling and reuse protocols.
Key strategies are centered on the recovery of sulfuric acid, which is the most voluminous reagent employed. Traditional sulfonation processes often result in large amounts of spent sulfuric acid that require costly treatment or disposal. google.com To mitigate this, modern industrial practices have integrated sophisticated recycling loops.
Another advanced technique for handling waste sulfuric acid that cannot be directly reused is purification via rectification. This distillation-based method is effective at removing organic impurities and water from the spent acid, yielding high-purity sulfuric acid that can be reintroduced into the production process. Research on treating waste acid from toluene nitration processes has demonstrated the efficacy of rectification. environmentclearance.nic.in The process can successfully remove nitro-aromatic compounds and other organic contaminants, achieving a significant reduction in the chemical oxygen demand (COD) of the waste stream.
The table below summarizes typical results from the rectification of waste sulfuric acid from a nitration process, illustrating the potential for high-efficiency recovery.
Table 1: Sulfuric Acid Recovery via Rectification
| Parameter | Before Rectification | After Rectification | Recovery/Removal Efficiency |
|---|---|---|---|
| H₂SO₄ Concentration | ~70-80 wt% | 98.2 wt% | >98% Purity Achieved |
| Chemical Oxygen Demand (COD) | High | 155 mg/L | ~94% Removed |
| Chrominance | 1000° | 1° | >99% Reduced |
| Nitro-aromatic Impurities | Present | Substantially Removed | ~85-95% Removed |
This data is based on findings from the recovery of waste acid in toluene nitration processes, a key step in the synthesis pathway of related aromatic compounds.
Beyond sulfuric acid, other solvents and reagents are also candidates for recycling. In some process variations for the sulfonation of p-nitrotoluene, an inert organic solvent such as dichloroethane is used. This solvent can be effectively recovered after the reaction is complete. One documented method involves distilling the solvent from the aqueous product solution. google.com The recovered solvent can then be dried and reused in subsequent batches, achieving high recovery rates. google.com
Table 2: Organic Solvent Recovery
| Solvent | Process Step | Recovery Method | Recovery Efficiency |
|---|
| Dichloroethane | Sulfonation | Distillation | >95% |
Data based on a process for sulfonating p-nitrotoluene using an organic solvent medium. google.com
Furthermore, the later stages of synthesis, such as amination, may involve aqueous reaction media and reagents like ammonia (B1221849). Unreacted ammonia can be recovered from the reaction mixture and recycled back into the process, improving atom economy and reducing waste treatment loads. Similarly, aqueous mother liquors from filtration steps can be recycled, minimizing water consumption and effluent discharge.
Spectroscopic Characterization and Advanced Analytical Methodologies of 2 Amino 4 Nitrotoluene 5 Sulfonic Acid
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of 2-Amino-4-nitrotoluene-5-sulfonic acid is expected to exhibit a series of characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), nitro (-NO₂), sulfonic acid (-SO₃H), and methyl (-CH₃) groups, as well as the substituted benzene (B151609) ring. By analyzing the FTIR spectra of analogous molecules such as 2-amino-4-nitrotoluene and 4-nitrotoluene (B166481), the expected positions of these bands can be predicted. nih.govnih.gov
The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and are expected to produce strong absorption bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The sulfonic acid group will be identifiable by the S=O asymmetric and symmetric stretching vibrations, typically observed in the 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹ regions. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2900-3100 cm⁻¹ range.
Table 1: Predicted FTIR Spectral Data for this compound Based on Analogous Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 | |
| N-H Bending | 1600 - 1650 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Symmetric Stretch | 1345 - 1385 | |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 3200 - 3600 (broad) |
| S=O Asymmetric Stretch | 1250 - 1150 | |
| S=O Symmetric Stretch | 1080 - 1010 | |
| S-O Stretch | 700 - 800 | |
| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 |
| Symmetric C-H Stretch | ~2870 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 |
This table is a predictive representation based on data from related compounds.
Fourier Transform Raman (FTRaman) Spectroscopy for Molecular Vibrations
Complementing FTIR, FT-Raman spectroscopy is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group, which is often weak in the IR spectrum, is expected to show a strong band in the Raman spectrum around 1350 cm⁻¹. researchgate.netchemicalbook.com The vibrations of the aromatic ring system are also typically strong in Raman spectra. A study on 4-nitrotoluene provides insight into the expected Raman active modes for the toluene (B28343) and nitro functionalities. nih.gov
Correlation of Spectral Data with Theoretical Predictions
In the absence of direct experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting vibrational spectra. By performing geometry optimization and frequency calculations on the modeled structure of this compound, a theoretical spectrum can be generated. This theoretical data can then be compared with the experimental spectra of analogous compounds to validate the computational model. Studies on similar molecules, such as 4-nitrotoluene, have demonstrated a strong correlation between experimental FTIR and FT-Raman data and theoretical predictions from DFT calculations. nih.gov This approach allows for a more confident assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information for confirming the structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Isomerism
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and sulfonic acid groups will deshield the aromatic protons, shifting them downfield, while the electron-donating amino group will cause an upfield shift.
By examining the ¹H NMR data for related compounds such as 4-nitrotoluene-2-sulfonic acid and 2-aminotoluene-5-sulfonic acid, we can predict the chemical shifts for the target molecule. chemicalbook.comchemicalbook.com The two aromatic protons in this compound are in different chemical environments and are expected to appear as distinct signals. The methyl group protons will likely appear as a singlet further upfield. The amino group protons may appear as a broad singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (adjacent to -NH₂) | 6.8 - 7.2 | Singlet |
| Aromatic H (adjacent to -NO₂) | 7.8 - 8.2 | Singlet |
| Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet |
| Amino Protons (-NH₂) | 4.5 - 5.5 (broad) | Singlet |
This table is a predictive representation based on data from related compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon atoms attached to the electron-withdrawing nitro and sulfonic acid groups will be shifted downfield, while the carbon attached to the amino group will be shifted upfield. The carbon of the methyl group will appear at a characteristic upfield chemical shift. Analysis of the ¹³C NMR data for compounds like 4-nitrotoluene-2-sulfonic acid can aid in assigning the signals. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 145 - 150 |
| C-NO₂ | 140 - 145 |
| C-SO₃H | 135 - 140 |
| C-CH₃ | 130 - 135 |
| Aromatic C-H | 115 - 125 |
| Methyl C (-CH₃) | 15 - 20 |
This table is a predictive representation based on data from related compounds.
Advanced NMR Techniques (e.g., COSY, HETCOR) for Complex Structure Determination
While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial information on the proton (¹H) and carbon (¹³C) environments, two-dimensional (2D) NMR techniques are indispensable for the definitive structural elucidation of this compound. The substitution pattern on the benzene ring—featuring an amino, a nitro, a methyl, and a sulfonic acid group—results in a complex spectroscopic puzzle that requires advanced correlation experiments.
Correlation Spectroscopy (COSY) would be employed to establish proton-proton (¹H-¹H) coupling networks. In the aromatic region, a cross-peak would be expected between the two non-equivalent aromatic protons, confirming their spatial proximity on the ring. This is crucial for distinguishing between possible isomers.
Heteronuclear Correlation (HETCOR) , or more modern variants like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to map connections between protons and carbons.
HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively assign the signals for the two aromatic C-H carbons and the methyl (CH₃) group.
The expected NMR data, based on substituent effects, provides a framework for analysis.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| H (on C3) | ~7.8-8.2 | ~115-120 | C1 (Methyl), C5 (Sulfonic Acid), C4 (Nitro) |
| H (on C6) | ~6.8-7.2 | ~110-115 | C2 (Amino), C4 (Nitro), C5 (Sulfonic Acid) |
| CH₃ | ~2.3-2.6 | ~15-20 | C1 (Methyl-bearing C), C2 (Amino), C6 |
| C1 (Methyl-bearing) | - | ~125-130 | Methyl Protons |
| C2 (Amino-bearing) | - | ~145-150 | H (on C6), Methyl Protons |
| C3 | - | ~115-120 | H (on C3) |
| C4 (Nitro-bearing) | - | ~140-145 | H (on C3), H (on C6) |
| C5 (Sulfonic Acid-bearing) | - | ~130-135 | H (on C3), H (on C6) |
| C6 | - | ~110-115 | H (on C6) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound.
Due to its high polarity conferred by the sulfonic acid and amino functional groups, this compound is non-volatile and thermally labile, making it unsuitable for Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It allows for the separation of the compound from a sample matrix (e.g., reaction mixture, environmental sample) via liquid chromatography, followed by its detection and identification by the mass spectrometer. This is particularly useful for monitoring the formation of the compound as an intermediate in a synthetic process or for detecting its presence as a polar contaminant.
Electrospray Ionization (ESI) is the preferred ionization technique for analyzing polar molecules like this compound in an LC-MS system. molbase.com The compound's amphoteric nature, possessing both a basic amino group and a strongly acidic sulfonic acid group, allows for ionization in both positive and negative ion modes.
Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the amino group will be readily protonated, leading to the detection of the protonated molecular ion at an m/z corresponding to the molecular weight plus the mass of a proton.
Negative Ion Mode ([M-H]⁻): In a neutral or basic mobile phase, the highly acidic sulfonic acid group will deprotonate, resulting in the detection of the deprotonated molecular ion at an m/z corresponding to the molecular weight minus the mass of a proton.
The choice of ionization mode can be optimized to achieve the highest sensitivity for detection.
Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, provide critical structural information. The fragmentation pattern is a unique fingerprint of the molecule. For this compound (Molecular Weight: 232.22 g/mol ), the following fragmentation pathways are predictable. guidechem.com
Loss of Sulfonic Acid Group: A characteristic fragmentation for aromatic sulfonic acids is the loss of SO₃ (80 Da) or HSO₃• (81 Da).
Loss of Nitro Group: The cleavage of the nitro group (NO₂, 46 Da) is a common pathway for nitroaromatic compounds.
Combined Losses: Sequential losses, such as the loss of the sulfonic acid group followed by the nitro group, can also be observed, providing further structural confirmation.
Interactive Table: Predicted ESI-MS/MS Fragmentation Data for this compound (MW=232.22)
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 233.02 ([M+H]⁺) | [M+H - SO₃]⁺ | SO₃ (79.96 Da) | 153.06 |
| 233.02 ([M+H]⁺) | [M+H - NO₂]⁺ | NO₂ (46.01 Da) | 187.01 |
| 233.02 ([M+H]⁺) | [M+H - H₂O]⁺ | H₂O (18.01 Da) | 215.01 |
| 231.01 ([M-H]⁻) | [M-H - SO₃]⁻ | SO₃ (79.96 Da) | 151.05 |
| 231.01 ([M-H]⁻) | [M-H - HSO₃]⁻ | HSO₃ (81.04 Da) | 150.04 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. A reverse-phase HPLC method would be most suitable for its separation and quantification.
The method would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution mobile phase, starting with a highly aqueous composition and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure sharp peak shapes by suppressing the ionization of the sulfonic acid group.
Detection is typically achieved using a UV-Vis detector. The presence of the nitro-substituted aromatic ring, a strong chromophore, allows for sensitive detection at a specific wavelength, likely in the range of 254-350 nm. By comparing the peak area of the sample to that of a certified reference standard, the precise concentration and purity of the compound can be determined.
Interactive Table: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard for separating moderately polar to nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent to elute the compound. |
| Elution Mode | Gradient | Allows for efficient separation of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30-40 °C | Ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification at the optimal wavelength and purity assessment. |
| Wavelength | ~254 nm or λmax | The conjugated nitroaromatic system provides strong UV absorbance. |
| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Compound Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of this compound by GC-MS presents significant challenges due to the compound's inherent chemical properties. Its high polarity, low volatility, and thermal instability, primarily due to the presence of the sulfonic acid and amino functional groups, make it unsuitable for direct injection into a GC system. Therefore, chemical derivatization is an essential prerequisite step to convert the analyte into a more volatile and thermally stable form.
The primary goal of derivatization in the context of GC-MS is to replace the active hydrogen atoms in the sulfonic acid (-SO₃H) and amino (-NH₂) groups with less polar, more stable chemical moieties. This transformation reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and allowing it to be vaporized without decomposition in the GC injector and transported through the analytical column.
Several derivatization strategies can be theoretically applied to this compound, drawing from established methods for sulfonic acids and amino acids. gcms.czcolostate.edu The most common approaches involve esterification of the sulfonic acid group and acylation or silylation of the amino group.
Esterification of the Sulfonic Acid Group: The sulfonic acid group is strongly acidic and non-volatile. Esterification, the reaction of the acid with an alcohol, is a widely used method to convert it into a more volatile ester. gcms.cz For instance, reaction with an alcohol (e.g., methanol, ethanol) in the presence of a catalyst can form the corresponding methyl or ethyl ester. Another approach is alkylation using reagents like diazomethane (B1218177) or N,N-dimethylformamide dialkyl acetals. colostate.edu
Derivatization of the Amino Group: The amino group is also polar and can be prone to adsorption on the GC column. Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), can convert the amino group into a stable, electron-capturing amide. gcms.cz Alternatively, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. gcms.cz
A two-step derivatization process would likely be necessary for this compound, addressing both the sulfonic acid and the amino groups to ensure sufficient volatility and good chromatographic peak shape. For example, an initial esterification of the sulfonic acid group could be followed by silylation of the amino group. The choice of derivatization reagents and reaction conditions must be carefully optimized to achieve a complete and reproducible reaction, avoiding the formation of multiple derivative products.
Once derivatized, the resulting compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polar capillary column, such as one coated with a phenyl-polysiloxane, would likely be suitable for separating the derivatized nitrotoluene sulfonic acid.
Below is a table outlining potential derivatization strategies for this compound for GC-MS analysis.
| Functional Group | Derivatization Method | Reagent Example | Resulting Derivative | Purpose |
| Sulfonic Acid (-SO₃H) | Esterification/Alkylation | Methanol/HCl | Methyl Sulfonate | Increase volatility, reduce polarity |
| Amino (-NH₂) | Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Increase volatility, improve chromatographic shape |
| Amino (-NH₂) | Silylation | BSTFA | Trimethylsilyl-amine | Increase volatility, enhance thermal stability |
| Both | Two-step Derivatization | 1. Methanol/HCl 2. BSTFA | Methyl Sulfonate & Trimethylsilyl-amine | Comprehensive derivatization for optimal GC-MS performance |
Theoretical and Computational Chemistry of 2 Amino 4 Nitrotoluene 5 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide a detailed picture of the electron distribution and its influence on molecular geometry and stability.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
For 2A4NT, these studies reveal the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the toluene (B28343) framework leads to significant electronic delocalization and structural distortions from an ideal benzene (B151609) ring. The introduction of a strongly electron-withdrawing sulfonic acid group at the 5-position of 2-amino-4-nitrotoluene would be expected to further influence the geometry. The steric bulk and the strong acidic nature of the -SO₃H group would likely cause notable changes in the adjacent bond lengths and angles.
The stability of the molecule can be assessed by its total energy and the analysis of its frontier molecular orbitals (HOMO and LUMO). For 2A4NT, the energy gap between the HOMO and LUMO is calculated to be 3.35 eV. asianpubs.org This value is indicative of the molecule's reactivity and electronic transition properties. The addition of a sulfonic acid group would likely lower the energy of the LUMO and potentially raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and increased reactivity.
Table 1: Predicted Molecular Properties of 2-Amino-4-nitrotoluene (a proxy for 2-Amino-4-nitrotoluene-5-sulfonic acid)
| Property | Predicted Value |
| HOMO-LUMO Gap | 3.35 eV |
| Dipole Moment | - |
| Mulliken Atomic Charges | - |
| Data based on DFT/B3LYP/6-311++G(d,p) calculations for 2-amino-4-nitrotoluene. asianpubs.org Data for the sulfonic acid derivative is not available. |
Ab Initio Calculations for Ground State Properties
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous method for determining the ground state properties of molecules. While specific ab initio studies on this compound are scarce, the methodology has been successfully applied to similar substituted aromatic compounds. researchgate.net
These calculations can accurately predict ground state energies, equilibrium geometries, and vibrational frequencies. For a molecule like this compound, ab initio methods such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) could provide a detailed description of the electron correlation effects, which are significant due to the presence of multiple functional groups with varying electronic properties. The calculated ground state energy is a key indicator of the molecule's thermodynamic stability.
Molecular Modeling and Simulation of Reactivity
Molecular modeling and simulation techniques are instrumental in predicting the chemical behavior of molecules, including their reaction pathways and the influence of substituents on their reactivity.
Prediction of Reaction Pathways and Transition States
The synthesis of this compound involves electrophilic aromatic substitution reactions, namely nitration and sulfonation of a substituted toluene. Computational chemistry can be used to model the mechanisms of these reactions, identifying the transition states and intermediates. For instance, the sulfonation of p-nitrotoluene is a known industrial process to produce 4-nitrotoluene-2-sulfonic acid, a related isomer. researchgate.net
By calculating the potential energy surface for the reaction, it is possible to determine the activation energies for the formation of different isomers. The presence of the amino, nitro, and methyl groups on the aromatic ring directs the position of the incoming electrophile. The amino group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the nitro group is a meta-director. The final substitution pattern of this compound is a result of the interplay of these directing effects. Computational modeling can quantify these effects and predict the most favorable reaction pathway.
Understanding Substituent Effects on Reactivity
The reactivity of the benzene ring in this compound is significantly influenced by its four substituents. The amino (-NH₂) and methyl (-CH₃) groups are activating groups, meaning they increase the electron density of the ring and make it more susceptible to electrophilic attack. Conversely, the nitro (-NO₂) and sulfonic acid (-SO₃H) groups are deactivating groups, withdrawing electron density and making the ring less reactive.
Spectroscopic Property Prediction and Validation
Computational methods are powerful tools for predicting various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound.
For molecules like 2-amino-4-nitrotoluene, time-dependent DFT (TD-DFT) calculations have been used to predict the UV-Vis absorption spectra. asianpubs.org These calculations can determine the excitation energies and oscillator strengths of electronic transitions. The predicted spectra for 2A4NT would likely show characteristic absorptions arising from π-π* transitions within the substituted benzene ring, with charge transfer character from the amino to the nitro group. The addition of the sulfonic acid group would be expected to cause a shift in the absorption maxima (a chromophoric effect).
Similarly, the gauge-including atomic orbital (GIAO) approach can be used to predict the ¹H and ¹³C NMR chemical shifts. asianpubs.org For 2A4NT, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn governed by the electron-donating and withdrawing nature of the substituents. The sulfonic acid group in this compound would be expected to cause a downfield shift for the adjacent protons and carbons in the NMR spectra due to its deshielding effect.
Theoretical Prediction of Vibrational Frequencies and Intensities
There are no specific studies available that report the theoretical prediction of vibrational frequencies and intensities for this compound.
In principle, a normal coordinate analysis using DFT methods could be performed to calculate the vibrational modes of this molecule. Such an analysis would provide theoretical infrared (IR) and Raman spectra. The calculations would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the nuclear coordinates. This would yield the harmonic vibrational frequencies. For comparison with experimental data, these calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.
For related molecules like 4-nitrotoluene (B166481), vibrational assignments have been made by comparing experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra with theoretical calculations. researchgate.net The presence of the sulfonic acid group in the target compound would introduce characteristic vibrational modes, such as the S=O and S-O stretching and O-H bending frequencies, which would be a key focus of any such theoretical study.
Computational Spectroscopic Analysis (e.g., TD-DFT for Electronic Spectra)
Specific computational spectroscopic analyses of this compound using methods like TD-DFT are not found in the reviewed literature.
TD-DFT is a standard method for calculating the electronic absorption spectra of molecules. It is used to predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths (e.g., in the UV-Vis range), and the oscillator strengths, which relate to the intensity of these absorptions. For similar molecules like 2-amino-4-nitrotoluene, TD-DFT calculations have been employed to compute the UV-Vis spectra, providing insights into the electronic transitions. asianpubs.orgresearchgate.net A similar approach for this compound would help in understanding its electronic structure and how the different functional groups (amino, nitro, methyl, and sulfonic acid) influence its absorption properties.
Investigations into Nonlinear Optical (NLO) Parameters
There are no dedicated investigations into the nonlinear optical (NLO) parameters of this compound reported in the available literature.
Organic molecules with electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitro group) connected by a π-conjugated system often exhibit significant NLO properties. The study of these properties is important for applications in optoelectronics. Computational methods, particularly DFT, are frequently used to predict NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
For the related molecule 2-amino-4-nitrotoluene, the NLO properties have been studied by calculating the total dipole moment and the mean first-order hyperpolarizability. asianpubs.orgresearchgate.net The addition of a sulfonic acid group would likely influence the electronic distribution and, consequently, the NLO response of the molecule. A computational study would be necessary to quantify these effects.
Reactions Involving the Amino Group (-NH₂)
The primary amino group is a key site for derivatization, enabling the synthesis of a wide range of compounds, particularly dyes and intermediates.
The most prominent reaction of the aromatic amino group in this compound is diazotization. In this process, the primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. organic-chemistry.org This diazonium salt is an important electrophilic intermediate.
The resulting diazonium salt is highly reactive and readily undergoes azo coupling reactions with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and aromatic amines. unb.canjit.edu This reaction is the foundation for the synthesis of a vast array of azo dyes. The electron-withdrawing nitro and sulfonic acid groups on the diazonium salt component (the "diazo component") increase its electrophilicity, leading to vibrant and strong color in the resulting dyes. For example, diazotized aminophenol sulfonic acids can be coupled with components like J-acid derivatives or salicylic acid to produce commercially significant dyes. njit.edu The general scheme for these reactions is a cornerstone of industrial dye chemistry. unb.caresearchgate.net
Table 1: Diazotization and Azo Coupling Reaction Overview
| Step | Reactants | Conditions | Product | Application |
|---|---|---|---|---|
| Diazotization | This compound, NaNO₂, HCl | 0–5 °C | Diazonium Salt Intermediate | Reactive intermediate for coupling |
| Azo Coupling | Diazonium Salt, Coupling Component (e.g., Naphthols, Anilines) | Alkaline or slightly acidic pH | Azo Dye | Colorants for textiles and pigments |
The nucleophilic amino group of this compound can react with acylating agents such as acyl chlorides or acid anhydrides to form amide derivatives. This N-acylation is a common method for protecting the amino group or for synthesizing more complex molecules. The reaction typically proceeds by nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.
While the nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing effects of the nitro and sulfonic acid groups on the ring, it remains sufficiently reactive for these transformations. nih.gov For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This type of reaction is fundamental in organic synthesis for creating amide bonds, which are prevalent in pharmaceuticals and other functional materials. nih.gov
The primary amino group is already in a reduced state and does not typically undergo further reduction. Under conditions aimed at reducing other functional groups on the molecule, such as the nitro group, the amino group generally remains intact. It is not an active site for reductive transformations.
Environmental Chemistry and Degradation Mechanisms of 2 Amino 4 Nitrotoluene 5 Sulfonic Acid
Biotransformation Pathways and Kinetics
The biological transformation of 2-Amino-4-nitrotoluene-5-sulfonic acid is dependent on the metabolic capabilities of microbial communities present in soil and water. Due to a lack of specific studies on this exact molecule, the following sections describe plausible degradation pathways based on extensive research into structurally similar nitroaromatic, aminated, and sulfonated compounds.
Under aerobic conditions, microorganisms employ oxidative enzymes to initiate the breakdown of complex aromatic molecules. The degradation of this compound is likely initiated by monooxygenase or dioxygenase enzymes, which are common in the bacterial degradation of aromatic compounds. nih.govnih.gov
Two primary initial attack strategies are plausible:
Oxidative Denitration: A dioxygenase enzyme could attack the aromatic ring at the point of nitro-group substitution, incorporating two oxygen atoms. This would lead to the formation of a catechol-like intermediate and the release of the nitro group as nitrite (NO₂⁻). nih.gov This mechanism is well-documented for compounds like 2,4-dinitrotoluene. cswab.org
Hydroxylation of the Aromatic Ring: A monooxygenase could hydroxylate the ring, making it more susceptible to subsequent cleavage.
Following the initial oxidative event and potential removal of the nitro group, the resulting catecholic intermediate would undergo ring fission. This is typically accomplished by either ortho- or meta-cleavage dioxygenases, which break open the aromatic ring to form aliphatic acids that can then be funneled into central metabolic pathways like the Krebs cycle. nih.gov The amino and sulfonate groups would be removed at different stages of this process. The sulfonate group is generally resistant to cleavage but can be removed by specific bacterial monooxygenases, releasing sulfite (SO₃²⁻) which is then oxidized to sulfate (SO₄²⁻).
While specific kinetic data for this compound is not available, studies on similar compounds, such as aminonaphthalenesulfonic acids, provide insight into potential degradation rates. The degradation kinetics are highly dependent on environmental conditions and the specific microbial consortium present. nih.gov
| Limiting Nutrient | Influent Concentration (mg/L) | Volumetric Removal Rate (mg/L·h) | Removal Efficiency (%) |
|---|---|---|---|
| Carbon | 150 | 4.5 | 72 |
| Nitrogen | 150 | 6.1 | 98 |
This data is adapted from studies on 4-aminonaphthalene-1-sulfonic acid and is presented to illustrate typical microbial degradation kinetics for sulfonated aromatic amines under different nutrient conditions. nih.gov
In the absence of oxygen, microbial degradation follows reductive rather than oxidative pathways. For this compound, the most probable initial transformation is the reduction of the nitro group. Anaerobic bacteria, particularly those from the genera Clostridium and Desulfovibrio, are known to possess nitroreductase enzymes that can sequentially reduce the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH₂). nih.govnih.gov This would result in the formation of 2,4-diaminotoluene-5-sulfonic acid.
Aromatic amines are often more persistent under anaerobic conditions. Further degradation of the toluene (B28343) ring itself is challenging without oxygen. One established mechanism for the anaerobic activation of toluene and its derivatives is the addition of fumarate to the methyl group, a reaction catalyzed by benzylsuccinate synthase. nih.gov This initiates a series of reactions analogous to beta-oxidation, eventually leading to ring cleavage. However, sulfonated aromatic compounds are generally considered highly recalcitrant under anaerobic conditions, and complete mineralization is unlikely. nih.gov Therefore, the primary anaerobic transformation product is expected to be the corresponding triamine derivative resulting from nitro group reduction.
The complete mineralization of a complex xenobiotic like this compound typically requires the synergistic action of a diverse microbial community. No single organism may possess all the necessary enzymatic machinery.
Key Bacterial Genera: Research on related compounds has identified several key genera involved in their degradation. Pseudomonas, Rhodococcus, Mycobacterium, and Burkholderia species are frequently cited for their ability to aerobically degrade nitroaromatic compounds through oxidative pathways. nih.govresearchgate.net Genera such as Arthrobacter and Bacillus have been identified in consortia that degrade sulfonated aromatic amines. nih.gov
Enzymatic Contribution: The community provides a pool of enzymes, including nitroreductases for anaerobic conditions, and monooxygenases and dioxygenases for aerobic initial attack and ring cleavage. Specific desulfonating enzymes, which are relatively rare, would be crucial for cleaving the carbon-sulfur bond and completing mineralization.
Mutualistic Interactions: The degradation may proceed through mutualistic interactions where one species performs the initial transformation, and another utilizes the resulting intermediate. For example, one bacterial strain might reduce the nitro group anaerobically, while another, under microaerophilic or aerobic conditions, degrades the resulting aromatic amine. researchgate.net
Abiotic Degradation Processes
Abiotic processes, driven by light energy and chemical reactions, can also contribute to the transformation of this compound in the environment, particularly in aquatic systems.
Direct Photolysis: This process involves the absorption of solar radiation (UV light) by the molecule, leading to its excitation and subsequent chemical decomposition. Aromatic sulfonates are known to undergo photolysis in aqueous solutions. The primary photochemical reaction for aromatic sulfonic acids is often desulfonation, where the C-S bond is cleaved, resulting in the loss of the sulfonic acid group and the formation of other aromatic products. acs.org The nitro and amino groups on the ring would influence the absorption spectrum and the efficiency of this process.
| Process | Reactant | Primary Transformation | Potential Products |
|---|---|---|---|
| Direct Photolysis | UV Light (Solar Radiation) | Cleavage of the C-S bond | 2-Amino-4-nitrotoluene, Sulfuric Acid |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydroxylation of the aromatic ring | Hydroxylated intermediates, Ring cleavage products |
Hydrolytic Stability and Chemical Transformation Pathways
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Aryl sulfonic acids are generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The carbon-sulfur bond in the sulfonic acid group is very stable.
However, the reverse of the sulfonation reaction, known as hydrolytic desulfonation, can occur under more extreme conditions. Heating an aryl sulfonic acid in the presence of an aqueous acid catalyst can cleave the C-S bond, regenerating the parent arene (in this case, 2-amino-4-nitrotoluene) and sulfuric acid. wikipedia.orglibretexts.org This reaction is generally not considered a significant environmental degradation pathway due to the requirement for elevated temperatures and acidic conditions. Therefore, this compound is expected to be hydrolytically stable in most natural ecosystems.
Environmental Fate Modeling and Prediction
A comprehensive understanding of the environmental fate of this compound is crucial for assessing its potential ecological impact. However, a notable scarcity of specific experimental data in publicly accessible scientific literature hinders the development of precise environmental fate models for this particular compound. Predictions regarding its behavior in the environment are therefore largely based on its chemical structure and the known properties of analogous compounds, such as other nitrotoluene and aminotoluene sulfonic acids.
Mobility and Transport in Soil and Water Systems
The mobility and transport of this compound in terrestrial and aquatic environments are primarily dictated by its physicochemical properties, which are in turn determined by its molecular structure. The presence of a sulfonic acid group (-SO₃H) imparts a high degree of polarity and water solubility to the molecule. In aqueous environments, this functional group is expected to be ionized, existing as a sulfonate anion.
This high water solubility suggests a low tendency for the compound to partition from water into organic phases, such as lipids in organisms or organic matter in soil and sediment. Consequently, its potential for bioaccumulation is predicted to be low. In soil systems, the negatively charged sulfonate group is likely to lead to repulsion from negatively charged soil particles (e.g., clays and organic matter), resulting in weak adsorption (low soil organic carbon-water partitioning coefficient, Koc). This weak interaction with soil components indicates a high potential for mobility and leaching into groundwater.
Table 1: Predicted Mobility and Transport Characteristics of this compound
| Parameter | Predicted Characteristic | Rationale |
| Water Solubility | High | Presence of the highly polar sulfonic acid group. |
| Soil Adsorption (Koc) | Low | The anionic nature of the sulfonate group leads to electrostatic repulsion from negatively charged soil colloids. |
| Mobility in Soil | High | Due to high water solubility and low adsorption, the compound is expected to be readily transported with water flow. |
| Leaching Potential | High | The compound is likely to leach from the soil surface into deeper soil layers and potentially contaminate groundwater. |
| Bioaccumulation Potential | Low | High water solubility and low octanol-water partition coefficient (Kow) suggest limited partitioning into biological tissues. |
Volatilization Characteristics
Volatilization is a significant transport pathway for many organic pollutants, allowing them to move from soil or water into the atmosphere. However, for this compound, volatilization is expected to be a negligible environmental fate process. As an organic salt, it possesses a very low vapor pressure. In aqueous solutions, it will be dissociated, and the resulting non-volatile ionic species will not readily partition into the gas phase. The Henry's Law constant, which describes the partitioning of a chemical between water and air, is therefore predicted to be very low.
Table 2: Predicted Volatilization Characteristics of this compound
| Parameter | Predicted Characteristic | Rationale |
| Vapor Pressure | Very Low | The compound exists as a salt in its solid state, which typically have negligible vapor pressures. |
| Henry's Law Constant | Very Low | Due to its high water solubility and ionic nature in aqueous solutions, partitioning into the air is minimal. |
| Volatilization from Water | Negligible | The compound will remain in the aqueous phase due to its low Henry's Law constant. |
| Volatilization from Soil | Negligible | Volatilization from moist soil surfaces is expected to be insignificant. From dry soil, its salt form will prevent volatilization. |
Advanced Analytical Methodologies for Environmental Monitoring and Metabolite Identification
The effective monitoring of this compound and its degradation products in the environment requires sensitive and selective analytical methods capable of detecting these compounds in complex matrices such as water, soil, and sediment.
Detection of this compound in Complex Environmental Matrices
Given the polar and ionic nature of this compound, liquid chromatography (LC) based methods are the most suitable for its analysis. High-performance liquid chromatography (HPLC) coupled with a variety of detectors can be employed for its quantification.
For complex environmental matrices, which may contain numerous interfering substances, the use of tandem mass spectrometry (MS/MS) is highly advantageous. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the detection of trace levels of the target analyte. Sample preparation for such analyses would typically involve solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.
Table 3: Potential Advanced Analytical Methodologies for this compound
| Analytical Technique | Detector | Sample Preparation | Advantages |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis Diode Array Detector (DAD) | Solid-Phase Extraction (SPE) | Robust and widely available. |
| Ion Chromatography (IC) | Suppressed Conductivity Detector | Direct injection (for water) or SPE | Specific for ionic species. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Single Quadrupole or Time-of-Flight (TOF) MS | SPE | Provides molecular weight information. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) MS | SPE | High selectivity and sensitivity for trace analysis in complex matrices. |
Identification of Degradation Products and Intermediates
The degradation of this compound in the environment can proceed through various biotic and abiotic pathways, leading to the formation of a range of transformation products. The identification of these degradation products is essential for a complete environmental risk assessment, as they may be more or less toxic than the parent compound.
High-resolution mass spectrometry (HRMS), such as that provided by QTOF-MS or Orbitrap-MS, is a powerful tool for the identification of unknown degradation products. These instruments provide accurate mass measurements, which can be used to determine the elemental composition of the detected ions. By comparing the mass spectra of the parent compound and its degradation products, and by utilizing fragmentation data, the structures of the intermediates can be elucidated.
Based on the known degradation pathways of similar compounds, potential transformation products of this compound could arise from processes such as:
Reduction of the nitro group: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.
Hydroxylation of the aromatic ring: Hydroxyl groups (-OH) can be introduced onto the benzene (B151609) ring.
Desulfonation: The sulfonic acid group can be removed from the aromatic ring.
Oxidation of the methyl group: The methyl group (-CH₃) can be oxidized to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) group.
Table 4: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product(s) |
| Nitro Group Reduction | 2,4-Diaminotoluene-5-sulfonic acid |
| Hydroxylation | 2-Amino-4-nitrocresol-5-sulfonic acid |
| Desulfonation | 2-Amino-4-nitrotoluene |
| Methyl Group Oxidation | 2-Amino-4-nitrobenzoic acid-5-sulfonic acid |
Applications in Advanced Chemical Synthesis and Materials Science: Research and Development Perspectives
Role as an Intermediate in Functional Dye and Pigment Synthesis
The specific arrangement of functional groups on the benzene (B151609) ring of 2-Amino-4-nitrotoluene-5-sulfonic acid makes it a significant precursor in the synthesis of colorants. The presence of a diazotizable amino group and the electronic effects of the nitro and sulfonic acid groups are key to its function in this field.
Precursor for Azo Dyes and Related Colorants
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes fundamentally involves a two-step process: diazotization and coupling. This compound serves as a diazo component in this process. The primary aromatic amino group (–NH₂) can be converted into a highly reactive diazonium salt (–N₂⁺) under acidic conditions with a source of nitrous acid.
This diazonium salt is an electrophile that can then be reacted with a coupling component—typically an electron-rich species like a phenol, naphthol, or another aromatic amine—to form a stable azo dye. biosynth.com While specific azo dyes derived directly from this compound are not extensively detailed in public literature, its structural analogues, such as 2-amino-5-nitrotoluene and other aminosulfonic acids, are well-established as intermediates for a range of azo dyes and pigments. biosynth.comgoogle.com For instance, related compounds are used to produce various shades of red and yellow pigments. bldpharm.com The sulfonic acid group (–SO₃H) on the molecule enhances water solubility, making it particularly suitable for producing dyes intended for textile applications where aqueous processing is common.
Importance in Fluorescent Whitening Agents (FWAs) Synthesis
Fluorescent Whitening Agents (FWAs), or optical brighteners, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This activity results in a whitening effect. The most commercially significant FWAs are derivatives of 4,4′-diaminostilbene-2,2′-disulfonic acid. researchgate.net The primary precursor for these stilbene-based FWAs is 4-nitrotoluene-2-sulfonic acid, an isomer of the subject compound. nih.gov
Based on available research, there is no direct evidence to suggest that this compound is a key intermediate in the synthesis of common stilbene-based FWAs. The synthetic pathways for these major optical brighteners are well-established and originate from its isomer. researchgate.netnih.gov
Contributions to Specialty Chemical and Pharmaceutical Synthesis
The reactivity of this compound makes it a useful starting material for constructing more complex molecules for various specialty applications.
Building Block for Complex Organic Molecules
As a multifunctional molecule, this compound serves as a versatile building block in organic synthesis. nih.gov Chemical suppliers list it as an intermediate for the chemical and pharmaceutical industries. nih.gov The different functional groups can be selectively modified. For example, the nitro group can be reduced to a second amino group, creating a diamine derivative which can then be used in further syntheses, such as the formation of polyamides or other complex heterocyclic structures. The amino group can be acetylated or participate in condensation reactions. bldpharm.com This versatility allows for its incorporation into a variety of more complex molecular frameworks for research and development. Related aminosulfonic acid derivatives are used in the synthesis of novel compounds with potential biological activity, such as anticancer agents. bldpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-5-methyl-2-nitrobenzenesulfonic acid nih.gov |
| CAS Number | 68061-95-0 nih.gov |
| Molecular Formula | C₇H₈N₂O₅S nih.gov |
| Molecular Weight | 232.22 g/mol nih.gov |
| SMILES | CC1=CC(=C(C=C1N)N+[O-])S(=O)(=O)O nih.gov |
Use in Agricultural and Rubber Chemicals
While certain nitrotoluene derivatives serve as intermediates in the manufacturing of agricultural and rubber chemicals, specific applications for this compound in these sectors are not well-documented in scientific literature. For instance, 2-nitrotoluene (B74249) is used to produce intermediates for these industries, but this is a precursor to the subject compound and not the compound itself. Therefore, a direct role for this compound in the synthesis of agrochemicals or rubber processing chemicals cannot be substantiated from the available data.
Innovative Applications in Materials Science
The development of novel materials often relies on the use of unique molecular building blocks. Sulfonic acid-functionalized molecules, for example, can be used to create materials with specific catalytic or ion-exchange properties. While related compounds like 5-amino-4-methoxy-2-nitrobenzenesulfonic acid have been noted as potential precursors for novel materials in electronics, textiles, and coatings, there is currently a lack of specific research detailing innovative applications of this compound in advanced materials science.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Other Names / Synonyms |
|---|---|
| This compound | 4-amino-5-methyl-2-nitrobenzenesulfonic acid |
| 4,4′-diaminostilbene-2,2′-disulfonic acid | Flavonic acid |
| 4-nitrotoluene-2-sulfonic acid | p-Nitrotoluene-o-sulfonic acid |
| 2-Amino-5-nitrotoluene | Fast Red RL Base; 2-methyl-4-nitroaniline |
| 4-amino-3-nitrobenzenesulfonic acid | 2-Nitroaniline-4-sulfonic acid |
| 5-amino-4-methoxy-2-nitrobenzenesulfonic acid | - |
| 2-nitrotoluene | o-nitrotoluene |
Utilization in Metal-Organic Frameworks and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are a class of materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials are highly dependent on the nature of the organic linkers. An ideal linker possesses multiple coordination sites that can bind to metal centers, creating a stable, porous framework.
While there is no direct evidence in the reviewed literature of this compound being used as a primary linker in the synthesis of MOFs or coordination polymers, its chemical structure contains functionalities that are of significant interest in this field. The sulfonic acid group (-SO₃H) is a known coordinating group for metal ions and has been incorporated into MOF structures to impart properties such as high acidity, which can be beneficial for catalysis. capitalresin.com Furthermore, the amino group (-NH₂) can also serve as a coordination site and offers a handle for post-synthetic modification, a technique used to introduce new functionalities into a pre-existing MOF structure.
The presence of both a sulfonic acid and an amino group on the same molecule makes this compound a potential candidate for the design of multifunctional MOFs. For instance, the sulfonic acid group could bind to the metal center, while the amino group could remain free within the pores of the MOF, available for further chemical reactions. The nitro group (-NO₂), being an electron-withdrawing group, could also influence the electronic properties of the resulting framework, potentially leading to interesting catalytic or sensing capabilities.
Table 1: Potential Coordination Sites of this compound for MOF Synthesis
| Functional Group | Potential Role in MOF/Coordination Polymer |
| Sulfonic Acid (-SO₃H) | Primary coordination to metal centers; induction of Brønsted acidity. |
| Amino Group (-NH₂) | Secondary coordination site; platform for post-synthetic modification. |
| Nitro Group (-NO₂) | Modification of electronic properties; potential for further functionalization. |
Development of Advanced Functional Materials
The development of advanced functional materials often relies on the design of organic molecules with specific electronic and photophysical properties. The structural characteristics of this compound suggest its utility as a precursor or key intermediate in the synthesis of such materials, particularly in the dye and pigment industry. A related compound, 2-amino-4-nitrotoluene, is known to be an important component in high-performance pigments. tetengmaterials.com The introduction of a sulfonic acid group, as is present in the target compound, typically enhances water solubility, a desirable property for the application of dyes in textile printing and other aqueous systems.
The chromophoric system of this compound, arising from the nitro and amino substituents on the aromatic ring, is the basis for its potential use in creating colored materials. Through diazotization of the amino group followed by coupling with other aromatic compounds, a wide range of azo dyes and pigments can be synthesized. These materials are known for their strong colors and good stability. The sulfonic acid group can also play a role in the performance of these dyes by improving their affinity for certain substrates, such as protein fibers (e.g., wool, silk) and polyamides.
Beyond traditional dyes, the unique electronic structure of derivatives of this compound could be explored for applications in other functional materials. For example, the combination of electron-donating (amino) and electron-withdrawing (nitro) groups can lead to molecules with large second-order nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics.
Table 2: Potential Functional Material Applications Derived from this compound
| Application Area | Rationale | Key Functional Groups |
| Azo Dyes and Pigments | Precursor for creating a wide color palette with good fastness properties. | Amino group (for diazotization), Aromatic ring (for coupling) |
| Water-Soluble Dyes | Enhanced solubility for applications in aqueous media like textile dyeing and inks. | Sulfonic acid group |
| Nonlinear Optical Materials | Potential for high hyperpolarizability due to push-pull electronic structure. | Amino group (donor), Nitro group (acceptor) |
Future Directions in Industrial Chemical Process Innovation
Innovation in industrial chemical processes is driven by the need for greater efficiency, sustainability, and the development of novel products. For a compound like this compound, future research could focus on several key areas.
One promising direction is the development of greener and more efficient synthesis routes for the compound itself and its derivatives. This could involve the use of novel catalysts to improve reaction yields and reduce by-products, thereby minimizing environmental impact. tetengmaterials.com For instance, exploring enzymatic or biocatalytic methods for the selective functionalization of the toluene (B28343) backbone could offer a more sustainable alternative to traditional chemical methods.
Another area for innovation lies in expanding the applications of this compound beyond its likely role in the dye industry. Research into its use as a building block for novel heterocyclic compounds could open up new possibilities in pharmaceuticals and agrochemicals. researchgate.netnih.gov The reactivity of the amino and nitro groups can be exploited to construct complex molecular architectures with potential biological activity.
Furthermore, the integration of this compound or its derivatives into smart materials represents a frontier in materials science. For example, incorporating it into polymers could lead to materials with tunable optical or electronic properties that respond to external stimuli such as pH or light. The sulfonic acid group could also be utilized to create proton-conducting membranes for applications in fuel cells or other electrochemical devices. capitalresin.com The future of industrial chemical innovation for this compound will likely involve a multidisciplinary approach, combining organic synthesis, materials science, and process engineering to unlock its full potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-nitrotoluene-5-sulfonic acid, and how can intermediates be characterized?
- Methodology :
- Synthesis : Start with toluene derivatives, employing sequential nitration and sulfonation steps. For example, sulfonation of 4-nitrotoluene derivatives using fuming sulfuric acid under controlled temperature (40–60°C) yields sulfonic acid intermediates. Subsequent reduction of nitro groups (e.g., using Fe/HCl or catalytic hydrogenation) introduces the amino group.
- Characterization : Use HPLC to monitor reaction progress, NMR (¹H/¹³C) to confirm substitution patterns, and mass spectrometry (ESI-MS) to verify molecular weight. Cross-reference with CAS-registered spectral libraries (e.g., PubChem, NIST) for validation .
Q. How can conflicting spectral data (e.g., NMR shifts) for sulfonic acid derivatives be resolved?
- Methodology :
- Perform pH-dependent NMR studies to account for sulfonic acid protonation states, which influence chemical shifts.
- Compare experimental data with density functional theory (DFT) -calculated NMR parameters (e.g., using B3LYP/6-311+G(d,p) basis sets). This approach aligns with Becke’s hybrid functional framework, which improves accuracy for nitro- and sulfonic acid-containing systems .
Q. What experimental protocols are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for nitro-aromatic absorption).
- Use HPLC-MS to identify degradation products (e.g., nitro-reduction to amino derivatives or sulfonic acid hydrolysis) .
Q. How can researchers validate the purity of this compound for toxicological assays?
- Methodology :
- Employ ion-pair chromatography with a C18 column and sodium hexanesulfonate as the ion-pairing agent to separate sulfonic acid impurities.
- Validate purity (>98%) using elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) to confirm melting point consistency with literature values .
Advanced Research Questions
Q. What computational strategies optimize the electronic properties of this compound for photochemical applications?
- Methodology :
- Perform time-dependent DFT (TD-DFT) calculations to predict UV-Vis absorption spectra, focusing on charge-transfer transitions between nitro and sulfonic acid groups.
- Use solvent continuum models (e.g., PCM) to simulate aqueous environments. Compare results with experimental spectra to refine computational parameters .
Q. How can researchers resolve contradictions in reported reaction yields for sulfonation of nitro-toluene precursors?
- Methodology :
- Analyze reaction kinetics under varying sulfonation agents (e.g., H₂SO₄ vs. SO₃ complexes). Monitor intermediates via in situ FTIR to identify side reactions (e.g., over-sulfonation).
- Apply DoE (Design of Experiments) to optimize temperature, stoichiometry, and solvent polarity, reducing yield variability .
Q. What mechanistic insights explain the compound’s cytotoxicity in in vitro assays?
- Methodology :
- Use ROS (reactive oxygen species) detection assays (e.g., DCFH-DA probes) to link nitro-group reduction to oxidative stress.
- Perform molecular docking to assess interactions with cellular targets (e.g., cytochrome P450 enzymes), leveraging crystallographic data from homologous sulfonic acids .
Q. How can degradation pathways of this compound in environmental matrices be modeled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
